2-morpholin-4-yl-N-(2,4,6-trimethylphenyl)acetamide
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Overview
Description
2-morpholin-4-yl-N-(2,4,6-trimethylphenyl)acetamide is a chemical compound with the molecular formula C15H22N2O2 and a molecular weight of 262.355 g/mol . This compound is known for its potent and selective inhibition of methionine adenosyltransferase 2A (MAT2A). It has garnered significant attention in scientific research due to its potential therapeutic and industrial applications.
Mechanism of Action
Target of Action
The primary targets of 2-morpholin-4-yl-N-(2,4,6-trimethylphenyl)acetamide, also known as N-mesityl-2-morpholinoacetamide, are currently unknown . This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of N-mesityl-2-morpholinoacetamide’s action are currently unknown
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-morpholin-4-yl-N-(2,4,6-trimethylphenyl)acetamide typically involves the reaction of 2,4,6-trimethylphenylacetic acid with morpholine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-morpholin-4-yl-N-(2,4,6-trimethylphenyl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
2-morpholin-4-yl-N-(2,4,6-trimethylphenyl)acetamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N-(2,4,6-Trimethylphenyl)formamide: Similar in structure but lacks the morpholine ring.
2,4,6-Trimethylphenylacetic acid: Precursor in the synthesis of 2-morpholin-4-yl-N-(2,4,6-trimethylphenyl)acetamide.
Uniqueness
This compound is unique due to its potent and selective inhibition of MAT2A, which is not commonly observed in other similar compounds. This specificity makes it a valuable tool in studying methionine metabolism and its related pathways.
Properties
IUPAC Name |
2-morpholin-4-yl-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-8-12(2)15(13(3)9-11)16-14(18)10-17-4-6-19-7-5-17/h8-9H,4-7,10H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYRHNYMGSCWQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2CCOCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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